7-Bromo-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
7-Bromo-4-hydroxyquinoline-3-carbonitrile is a halogenated derivative of 4-hydroxyquinoline-3-carbonitrile. This compound is part of a significant class of quinoline derivatives known for their diverse biological activities, including inhibition of cellular respiration. The molecular formula of this compound is C10H5BrN2O, and it has a molecular weight of 249.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the halogenation of 4-hydroxyquinoline-3-carbonitrile. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-hydroxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinoline-3-carboxylic acids or quinoline-3-aldehydes.
Reduction Reactions: Products include 4-hydroxyquinoline derivatives with reduced functional groups.
Scientific Research Applications
7-Bromo-4-hydroxyquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its ability to inhibit cellular respiration.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with cellular respiration pathways. The compound inhibits key enzymes involved in the electron transport chain, leading to a disruption of ATP production and cellular energy metabolism. This inhibition can result in antimicrobial effects, as the energy production in microbial cells is compromised.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carbonitrile: The parent compound without the bromine substitution.
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with different biological activities.
Quinoline-3-carboxylic acid: A derivative with a carboxyl group instead of a nitrile group.
Uniqueness
7-Bromo-4-hydroxyquinoline-3-carbonitrile is unique due to its specific halogenation, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and may contribute to its biological activity by affecting its interaction with molecular targets.
Properties
IUPAC Name |
7-bromo-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKKWUFCCNDEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634142 |
Source
|
Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958648-90-3 |
Source
|
Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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